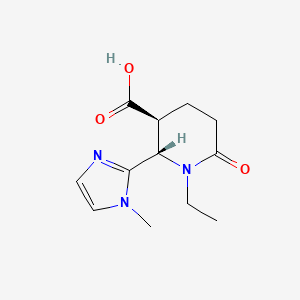

![molecular formula C19H20BrN3O B2865176 1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline CAS No. 361480-89-9](/img/structure/B2865176.png)

1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is an organic compound with a molecular formula of C14H17NO2 . It has a molecular weight of 231.29 . This compound is a derivative of pyrazoline, which is a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the reaction of chalcones with phenylhydrazine . This process involves cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions .Molecular Structure Analysis

The molecular structure of “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” consists of a cyclohexanedione ring attached to a dimethylaminophenyl group . The linear formula of this compound is (CH3)2NC6H4C6H7(O)2 .Physical And Chemical Properties Analysis

The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is a colorless solid with a melting point of 191-196 °C (lit.) . It is soluble in water .科学的研究の応用

Synthesis of Nitriles

Nitriles are organic compounds that contain a cyano group (−C≡N), which is a functional group consisting of a carbon triple-bonded to a nitrogen atom. In the synthesis of nitriles, pyrazoline derivatives can be used as precursors. For example, chemoselective reactions on certain pyrazoline compounds in acidic medium yield 4-cyano pyrazoles, while in basic medium, they yield 5-aminopyrazoles .

Biological Activity: GABA Inhibition

Pyrazoline derivatives exhibit a wide range of biological activities. Some derivatives have been described as potent inhibitors of GABA (γ-aminobutyric acid), which is the chief inhibitory neurotransmitter in the mammalian central nervous system. These compounds show selectivity toward insect versus mammalian receptors, indicating potential use in insect control strategies .

Anti-inflammatory Applications

Due to their structural similarity to pyrazolone, some pyrazoline derivatives are explored for their anti-inflammatory properties. They can act on various stages of the inflammatory process and have been studied for their potential as anti-inflammatory agents in pharmaceutical research .

Anticancer Research

Pyrazoline derivatives are also being investigated for their anticancer properties. Their ability to interfere with the proliferation of cancer cells makes them a subject of interest in the development of new anticancer drugs. Research is ongoing to understand their mechanisms of action and to identify specific cancer cell lines that they may target effectively .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of pyrazoline derivatives make them valuable in the search for new antimicrobial agents. They have been tested against a variety of bacterial and fungal strains to assess their efficacy and potential as a basis for developing new treatments for infections .

Development of Dyes and Pigments

Pyrazoline derivatives have applications in the development of dyes and pigments due to their chromophoric properties. The presence of the dimethylamino group can contribute to the color properties of these compounds, making them useful in creating dyes for textiles and other materials .

Safety And Hazards

将来の方向性

The future directions for research on pyrazoline derivatives could involve exploring their potential applications in medicinal chemistry due to their wide range of biological activities . Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanisms of action of these compounds .

特性

IUPAC Name |

1-[5-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O/c1-13(24)23-19(15-6-10-17(11-7-15)22(2)3)12-18(21-23)14-4-8-16(20)9-5-14/h4-11,19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYLKQSAMSGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)

![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)

![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)

![5-Chloro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2865109.png)

![8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2865114.png)

![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)

![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/no-structure.png)